molecular formula C12H15NO B1296453 4-Phenylcyclohexanone oxime CAS No. 4500-20-3

4-Phenylcyclohexanone oxime

Cat. No. B1296453
CAS RN: 4500-20-3
M. Wt: 189.25 g/mol
InChI Key: JTLAHVRPWDIEMU-UHFFFAOYSA-N
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Description

4-Phenylcyclohexanone oxime is an organic compound with the molecular formula C12H15NO . The oxime functional group (-NOH) is attached to the cyclohexanone ring, and the phenyl group is attached to one side of the ring.


Synthesis Analysis

The synthesis of cyclohexanone oxime can be achieved via oxidation–oximization of cyclohexane with ammonium acetate . Tetrahedral Ti sites in Ni-containing hollow titanium silicalite can serve as bifunctional catalytic centers in the reaction . This methodology not only provides a direct approach to prepare cyclohexanone oxime, but also simplifies process chemistry .


Molecular Structure Analysis

The molecular structure of 4-Phenylcyclohexanone oxime contains a total of 33 bonds, including 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, and 1 oxime (aliphatic) .


Chemical Reactions Analysis

4-Phenylcyclohexanone undergoes Ruthenium-catalyzed reaction with tributylamine to yield 2-butyl-4-phenylcyclohexanone and 2,6-dibutyl-4-phenylcyclohexanone . Wittig reaction of 4-phenylcyclohexanone with (carbethoxymethylene)triphenylphosphorane under microwave irradiation has also been investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Phenylcyclohexanone oxime include a density of 1.0±0.1 g/cm3, boiling point of 294.0±29.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 53.4±3.0 kJ/mol, and flash point of 123.7±19.2 °C .

Scientific Research Applications

Enantioselective Synthesis

The synthesis of optically active α or γ-phenylcyclohexanone oximes through lipase-mediated transesterification represents a pivotal study in the field of enantioselective synthesis. This process allows for the preparation of specific enantiomers without racemization, highlighting its potential in the production of chirally pure pharmaceuticals and other substances (Murakata et al., 1994).

Nucleophilic Properties

Research on the nucleophilicity of oximes, including cyclohexanone oxime, has shed light on their reactivity and potential applications in organic synthesis. The study on their addition to nitrilium closo-decaborate clusters provides insight into their behavior as nucleophiles, which could be harnessed in synthetic chemistry for constructing complex molecules (Bolotin et al., 2016).

Structural Analysis

The structural analysis of 3-Hydroxyimino-1-methyl-5-phenylcyclohexane-1-carbonitrile, closely related to 4-Phenylcyclohexanone oxime, provides valuable information on the conformation and orientation of substituent groups in cyclohexane derivatives. Such studies are crucial for understanding molecular interactions and designing molecules with desired physical and chemical properties (Thiruvalluvar et al., 2007).

Cytotoxic Evaluation

Investigations into the cytotoxic effects of 6-arylidene-2-(α-hydroxyamino-α-arylmethyl)cyclohexanone oximes and related compounds highlight the potential of these substances in cancer research. The evaluation of these compounds for cytotoxicity against murine mammary EMT6 cells and various cancer cell lines by the National Cancer Institute indicates their potential as therapeutic agents (Dimmock et al., 1992).

Safety And Hazards

The safety data sheet indicates that strong oxidizing agents should be avoided . Thermal decomposition can lead to the release of irritating gases and vapors, carbon monoxide (CO), and carbon dioxide (CO2) . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

properties

IUPAC Name

N-(4-phenylcyclohexylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLAHVRPWDIEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)CCC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylcyclohexanone oxime

CAS RN

4500-20-3
Record name 4-Phenylcyclohexanone oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4500-20-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400452
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

To a solution of 4-phenylcyclohexanone (1.50 g, 8.609 mmol) in 95% ethanol (20 ml) was added 50% hydroxylamine in water (5.276 ml, 86.09 mmol), and the reaction was heated to reflux for 1 hour. The reaction was allowed to cool to ambient temperature, and the product was precipitated by the slow addition of water. The solids were collected via filtration to yield 1.0 g of the title compound (61.38% yield).
Quantity
1.5 g
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reactant
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0 (± 1) mol
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reactant
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Quantity
5.276 mL
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reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
61.38%

Synthesis routes and methods II

Procedure details

A mixture of 4-phenylcyclohexanone (28.7 mmol), hydroxylamine hydrochloride (36.0 mmol), and sodium acetate (60.95 mmol) in ethanol and water was heated at 70° C. overnight. Ethanol was removed, and the residue was dissolved in water and ethyl acetate. The aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried, and concentrated to give 1-(hydroxyimino)-4-phenylcyclohexane (97%).
Quantity
28.7 mmol
Type
reactant
Reaction Step One
Quantity
36 mmol
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reactant
Reaction Step One
Quantity
60.95 mmol
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of 4-phenylcyclohexanone (5 g) in ethanol (100 ml) and acetic acid (16.4 ml) was added aqueous hydroxylamine (50%, 4.5 ml). The reaction was heated at reflux for 16 h, before being allowed to cool, and diluted with dichloromethane (100 ml). The reaction was washed with aqueous sodium bicarbonate (sat, 2×50 ml), the organic layer dried over magnesium sulphate (2 g) and the solvent removed in vacuo to yield a white solid. This was purified by flash chromatography (silica, eluent 50% ethyl acetate/hexane), to yield the title compound as a white solid (5.1 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.4 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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